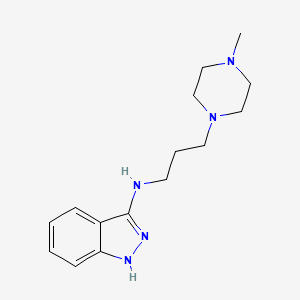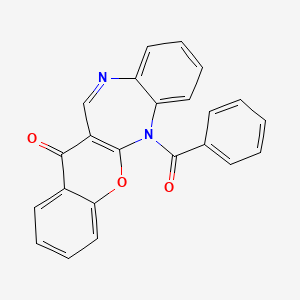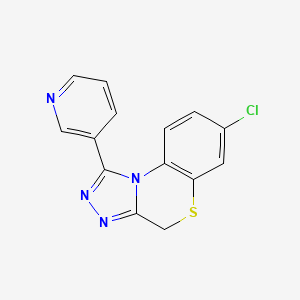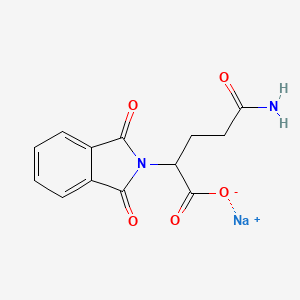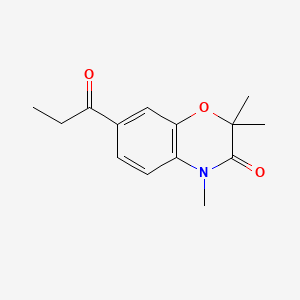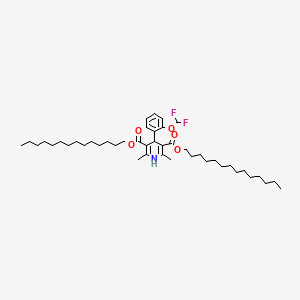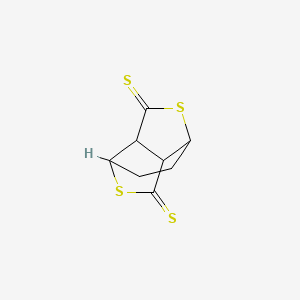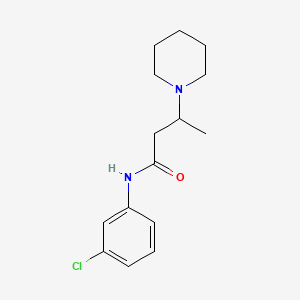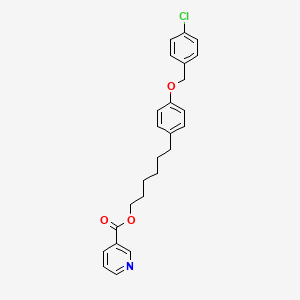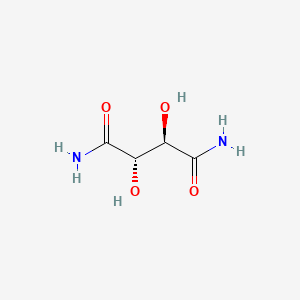
Tartaramide, meso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Tartramide, meso- can be synthesized through several methods:
Pyrolysis of Alkylammonium Tartarate: This method involves heating alkylammonium tartarate to induce pyrolysis, resulting in the formation of tartramides.
Microwave Condensation: Tartaric acid is condensed with different amines under microwave irradiation, which accelerates the reaction and improves yield.
Amidation of Tartaric Acid Esters or OH-Protected Tartaric Dichloride: This method involves reacting tartaric acid esters or OH-protected tartaric dichloride with amines to form tartramides.
Análisis De Reacciones Químicas
Tartramide, meso- undergoes various chemical reactions, including:
Oxidation: Tartramide can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert tartramide into its corresponding amine derivatives.
Substitution: Tartramide can undergo substitution reactions where the amide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tartramide, meso- has several scientific research applications:
Chemistry: It is used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: Tartramide derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into the use of tartramide derivatives in drug development, particularly for their potential as enzyme inhibitors.
Industry: Tartramide is used in the production of polymers and as a chiral building block in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of tartramide, meso- involves its ability to form hydrogen bonds and interact with various molecular targets. Its 2,3-diol subunit allows it to mimic the behavior of natural compounds like ceramides, enabling it to participate in transmembrane signaling and other biological processes .
Comparación Con Compuestos Similares
Tartramide, meso- can be compared with other similar compounds such as:
Tartaric Acid: While tartaric acid has similar stereochemistry, it is not an amide and has different chemical properties.
Other Tartramides: Different tartramides with varying chain lengths and substituents can have distinct properties and applications, highlighting the versatility of this class of compounds.
Tartramide, meso- stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
62210-72-4 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2+ |
Clave InChI |
GRMNJXQBRPJVQV-XIXRPRMCSA-N |
SMILES isomérico |
[C@@H]([C@@H](C(=O)N)O)(C(=O)N)O |
SMILES canónico |
C(C(C(=O)N)O)(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


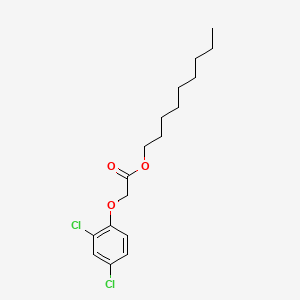
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
